
Molybdenum--vanadium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum–vanadium (1/1) is a compound that combines molybdenum and vanadium in equal proportions. Both elements are transition metals known for their unique properties and applications in various fields. Molybdenum is known for its high melting point and strength, while vanadium is recognized for its ability to improve the strength and toughness of alloys. The combination of these two elements results in a compound with enhanced properties, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–vanadium (1/1) can be achieved through various synthetic routes. One common method involves the co-extraction of molybdenum and vanadium from aqueous solutions using solvent extraction techniques. The optimal conditions for this process include a pH value of 2.0, a molar ratio of vanadium to molybdenum of about 1.5, and a temperature of 313.15 K . Another method involves the separation of molybdenum and vanadium using ion exchange and chemical precipitation techniques .
Industrial Production Methods: In industrial settings, the production of molybdenum–vanadium (1/1) often involves the use of high-temperature furnaces to combine the two elements. The process typically includes the reduction of molybdenum and vanadium oxides using carbon or hydrogen at high temperatures. The resulting alloy is then purified and processed to achieve the desired composition and properties.
化学反応の分析
Types of Reactions: Molybdenum–vanadium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Molybdenum can form compounds in oxidation states ranging from -4 to +6, while vanadium exhibits oxidation states from +2 to +5 .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–vanadium (1/1) include halogens, hydrogen peroxide, and various acids and bases. For example, molybdenum reacts with chlorine to form molybdenum (V) chloride under controlled conditions . Vanadium, on the other hand, is known for its ability to act as a catalyst in oxidation reactions, such as the conversion of sulfur dioxide to sulfur trioxide in the presence of vanadium (V) oxide .
Major Products Formed: The major products formed from the reactions of molybdenum–vanadium (1/1) depend on the specific reaction conditions and reagents used. For instance, the oxidation of molybdenum can result in the formation of molybdenum trioxide, while vanadium can form various oxides and halides depending on the oxidation state and reaction conditions.
科学的研究の応用
Molybdenum–vanadium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides . In biology and medicine, vanadium compounds have shown potential as therapeutic agents, particularly in the treatment of diabetes and cancer . Additionally, molybdenum–vanadium (1/1) is used in the development of high-entropy alloys and bulk metallic glasses, which have applications in materials science and engineering .
作用機序
The mechanism of action of molybdenum–vanadium (1/1) involves its ability to interact with various molecular targets and pathways. Vanadium compounds, for example, can mimic the action of phosphate in biological systems, allowing them to interact with enzymes such as protein tyrosine phosphatases . This interaction can modulate various cellular signaling pathways, leading to therapeutic effects. Molybdenum, on the other hand, is involved in redox reactions and can act as a cofactor for various enzymes, facilitating electron transfer processes .
類似化合物との比較
Molybdenum–vanadium (1/1) can be compared with other similar compounds, such as molybdenum–tungsten and vanadium–chromium alloys. While molybdenum–tungsten alloys are known for their high melting points and resistance to corrosion, molybdenum–vanadium (1/1) offers a unique combination of strength and catalytic properties . Vanadium–chromium alloys, on the other hand, are valued for their hardness and wear resistance, but they do not exhibit the same catalytic activity as molybdenum–vanadium (1/1) .
Similar Compounds
- Molybdenum–tungsten alloys
- Vanadium–chromium alloys
- Molybdenum–nickel alloys
- Vanadium–iron alloys
特性
CAS番号 |
70295-30-6 |
|---|---|
分子式 |
MoV |
分子量 |
146.89 g/mol |
IUPAC名 |
molybdenum;vanadium |
InChI |
InChI=1S/Mo.V |
InChIキー |
WUJISAYEUPRJOG-UHFFFAOYSA-N |
正規SMILES |
[V].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
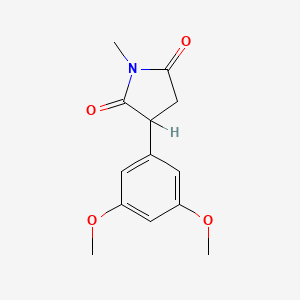
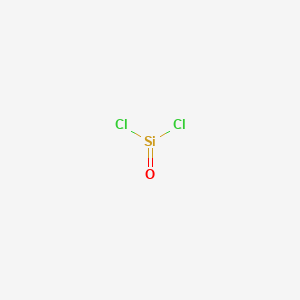
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

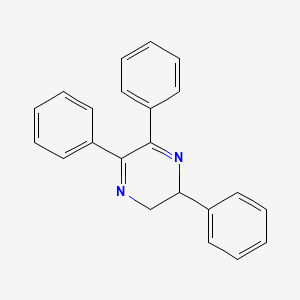



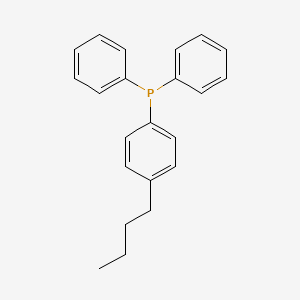
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
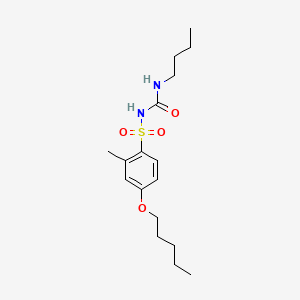
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)
